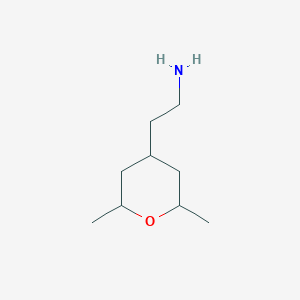

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17780943

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO |

|---|---|

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 2-(2,6-dimethyloxan-4-yl)ethanamine |

| Standard InChI | InChI=1S/C9H19NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3-6,10H2,1-2H3 |

| Standard InChI Key | PZKMLLCMEBJHKX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CC(O1)C)CCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered oxan ring with methyl groups at positions 2 and 6, creating a sterically hindered environment. The ethylamine moiety at position 4 introduces a primary amine functional group, which confers reactivity typical of aliphatic amines. The IUPAC name, 2-(2,6-dimethyloxan-4-yl)ethanamine, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.25 g/mol | |

| SMILES Notation | CC1CC(CC(O1)C)CCN | |

| InChI Key | PZKMLLCMEBJHKX-UHFFFAOYSA-N | |

| PubChem CID | 81853268 |

The Standard InChI (InChI=1S/C9H19NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3-6,10H2,1-2H3) provides a machine-readable representation of its connectivity and stereochemistry .

Synthesis and Manufacturing

General Synthetic Routes

Primary amines like 2-(2,6-dimethyloxan-4-yl)ethan-1-amine are typically synthesized via:

-

Nitrile Reduction: Catalytic hydrogenation of nitriles (R-C≡N → R-CH₂-NH₂) using catalysts like Raney nickel.

-

Halogenoalkane Amination: Reaction of alkyl halides with ammonia under high-pressure conditions.

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

The primary amine group enables participation in:

-

Schiff Base Formation: Condensation with carbonyl compounds to form imines, useful in coordination chemistry.

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to produce amide derivatives.

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparison

| Compound | Molecular Weight | Key Structural Feature | Potential Application |

|---|---|---|---|

| 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine | 157.25 g/mol | Oxan ring, primary amine | Organic synthesis intermediate |

| 2-(2,6-Dimethylmorpholin-4-yl)ethanamine | 158.24 g/mol | Morpholine ring, primary amine | Neurological drug candidates |

| N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine | 201.31 g/mol | Ethoxyethyl side chain | Specialty chemical synthesis |

The hydrochloride salt (2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride, MW 193.71 g/mol) enhances aqueous solubility, a critical factor in drug formulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume